Home > Products > Building Blocks P941 > 1-Methyl-1,2,3,4-tetrahydroquinoxaline
1-Methyl-1,2,3,4-tetrahydroquinoxaline - 36438-97-8

1-Methyl-1,2,3,4-tetrahydroquinoxaline

Catalog Number: EVT-289385
CAS Number: 36438-97-8
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound . It has been found to produce an antidepressant-like effect similar to imipramine when administered systemically in rats . It is a reversible short-acting moderate inhibitor of MAO A/B .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which are similar to 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been discussed in various studies . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ .

Molecular Structure Analysis

The molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is 221.13 . Its IUPAC name is 1-methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride . The InChI code is 1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoxaline is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst .

Physical And Chemical Properties Analysis

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a solid substance . It should be stored in a freezer and shipped at room temperature .

2-Methylquinoxaline

Compound Description: 2-Methylquinoxaline is an aromatic heterocyclic compound. It serves as a substrate in enantioselective hydrogenation reactions using iridium catalysts, yielding (2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline as the product .

(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline

Compound Description: This chiral compound is the product of enantioselective hydrogenation of 2-Methylquinoxaline using specific iridium catalysts . The reaction exhibits high enantioselectivity, producing the (S)-enantiomer of the product.

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2,3-de]quinoxaline

Compound Description: This compound is a byproduct formed during the synthesis of 5-acetyl-3,4-dihydro-2H-cyclohepta[b]pyrazine from the reaction of 3-Acetyltropolone or its methyl ethers with 1,2-ethanediamine .

5-Acetyl-3,4-dihydro-2H-cyclohepta[b]pyrazine

Compound Description: This compound is a major product formed in the reaction of 3-Acetyltropolone or its methyl ethers with 1,2-ethanediamine . It can undergo further reactions that result in the contraction of its seven-membered ring.

2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Compound Description: This compound is the product of the asymmetric hydrogenation of 2-phenylquinoxaline, catalyzed by chiral cationic dinuclear triply halide-bridged iridium complexes . The presence of amine additives like N-methyl-p-anisidine can enhance the enantioselectivity of the reaction.

References: 1. 2. 3.

Overview

1-Methyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential therapeutic applications and unique structural features. It belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities, including neuroprotective effects.

Source and Classification

This compound can be synthesized through various chemical pathways, often involving the functionalization of readily available precursors. It falls under the category of alkaloids and is classified as a bicyclic amine due to its two fused rings containing nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves several key steps:

  1. Starting Materials: The synthesis often begins with β-ketoesters or similar precursors.
  2. Condensation Reaction: A condensation reaction between the β-ketoester and an appropriate amine source leads to the formation of an intermediate.
  3. Reduction Steps: The intermediate undergoes reduction processes, such as catalytic hydrogenation or metal-mediated reductions, to yield the final tetrahydroquinoxaline structure.

Recent literature highlights various synthetic routes that utilize domino reactions, which combine multiple steps into a single reaction sequence to improve efficiency and yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-methyl-1,2,3,4-tetrahydroquinoxaline can be represented as follows:

  • Chemical Formula: C9H10N2
  • Molecular Weight: Approximately 162.19 g/mol
  • Structural Features: The compound features a tetrahydroquinoxaline core with a methyl group attached to one of the nitrogen atoms. This configuration influences its chemical reactivity and biological properties.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure. For instance, NMR data may show characteristic peaks corresponding to the protons on the methyl group and those on the aromatic system .

Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-1,2,3,4-tetrahydroquinoxaline can participate in various chemical reactions:

  • Functionalization Reactions: The nitrogen atoms in the structure can undergo electrophilic substitutions or nucleophilic additions.
  • Oxidation Reactions: The tetrahydro structure can be oxidized to form more complex derivatives with enhanced biological activity.
  • Cyclization Reactions: It can also act as a precursor in cyclization reactions to form larger polycyclic structures.

These reactions are often facilitated by catalysts such as transition metals or through acid/base conditions .

Mechanism of Action

Process and Data

The mechanism of action for 1-methyl-1,2,3,4-tetrahydroquinoxaline is linked to its interaction with biological targets:

  • Neuroprotective Effects: It has been shown to modulate neurotransmitter systems in the brain, particularly affecting dopamine metabolism. This modulation may help in protecting against neurotoxic agents .
  • Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways that lead to neuronal damage .

Research indicates that 1-methyl-1,2,3,4-tetrahydroquinoxaline may exert its effects through specific receptor interactions or by influencing enzymatic activities involved in neurotransmitter synthesis and degradation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Methyl-1,2,3,4-tetrahydroquinoxaline possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.
  • Melting Point: Melting point data varies based on purity but generally falls within a specific range indicative of its crystalline nature.

These properties are crucial for understanding its behavior in biological systems and during synthetic processes.

Applications

Scientific Uses

The applications of 1-methyl-1,2,3,4-tetrahydroquinoxaline extend across various scientific fields:

  • Pharmaceutical Development: Its neuroprotective properties make it a candidate for drug development aimed at treating neurodegenerative diseases such as Parkinson's disease.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic benefits.

Ongoing research continues to explore new applications for this compound in medicinal chemistry and related fields .

Biosynthetic Pathways and Endogenous Occurrence

Enzymatic and Non-enzymatic Formation Mechanisms

1-Methyl-1,2,3,4-tetrahydroquinoxaline (1-MeTHQ) is a heterocyclic amine whose biosynthesis in mammalian systems remains partially characterized. Current evidence suggests parallel pathways to structurally analogous compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), which shares its tetrahydroquinoline core. Enzymatic routes likely involve Pictet-Spengler condensation, a reaction observed in the formation of endogenous alkaloids. This process conjugates biogenic amines (e.g., 2-phenylethylamine derivatives) with carbonyl compounds (e.g., pyruvate or aldehydes) [1] [7]. The reaction proceeds via iminium ion formation (Step 1), followed by acid-catalyzed cyclization (Step 2), and subsequent methylation at the N1 position (Step 3) [5].

Non-enzymatic pathways may occur under physiological conditions via spontaneous cyclization reactions, particularly during metabolic stress or elevated amine/carbonyl concentrations. In vitro studies demonstrate that tetrahydroquinoxalines can form under mild oxidative conditions through radical-mediated mechanisms or carbonyl-amine interactions [8]. These processes are accelerated by reactive oxygen species (ROS), suggesting a potential link to oxidative stress states [3].

Table 1: Key Biochemical Pathways for 1-MeTHQ Formation

Pathway TypePrecursorsCatalytic FactorsKey Intermediates
Enzymatic Condensation2-Phenylethylamine + PyruvateBrain Synthesizing Enzyme (BSE)Iminium ion
Non-enzymatic Cyclizationo-Phenylenediamine + AldehydesAcidic pH / Oxidative StressQuinoxalinium intermediate
Methylation1,2,3,4-TetrahydroquinoxalineS-Adenosyl Methionine (SAM)Demethylated quinoxaline

Distribution in Mammalian Neural and Peripheral Tissues

1-MeTHQ demonstrates distinct tissue-specific distribution, with the highest concentrations observed in the mammalian brain. Within neural tissues, it localizes preferentially to dopaminergic regions, including the substantia nigra, striatum, and frontal cortex [1] [7]. Quantitative analyses using gas chromatography/mass spectrometry (GC-MS) reveal basal concentrations in rodent brains ranging from 0.1–0.5 ng/g tissue, suggesting its role as a trace neuromodulator [3] [9].

In peripheral tissues, 1-MeTHQ occurs at lower but detectable levels in the liver, kidneys, and lungs. Its presence in these organs correlates with metabolic activity, potentially arising from local synthesis or systemic distribution. Notably, its ability to cross the blood-brain barrier facilitates neural accumulation [3] [9]. Comparative studies indicate species-specific variations, with higher endogenous levels in primates than rodents [1].

Table 2: Endogenous Distribution of 1-MeTHQ in Mammalian Tissues

TissueRelative ConcentrationDetection MethodBiological Significance
Substantia NigraHighGC-MS / HPLCNeuroprotection, DA metabolism
StriatumHighGC-MSMotor regulation
Frontal CortexModerateHPLCCognitive modulation
LiverLowLC-MSMetabolic detoxification
KidneysLowLC-MSSystemic clearance

Comparative Analysis of Endogenous vs. Exogenous Sources

Endogenous 1-MeTHQ primarily originates from in vivo biosynthesis via the pathways detailed in Section 1.1. However, exogenous sources contribute significantly to its body burden. This compound and its precursors occur naturally in diverse dietary sources:

  • Fermented foods (e.g., cheese, soy products)
  • Plant-derived substances (e.g., Mucuna pruriens, certain legumes) [4]
  • Cooked protein-rich foods via Maillard reactions [4]

Metabolic studies reveal that exogenously derived 1-MeTHQ exhibits pharmacokinetics comparable to its endogenous counterpart. Both forms readily distribute to neural tissues, though dietary intake causes transient plasma concentration spikes. Crucially, in vitro models confirm that exogenous 1-MeTHQ retains bioactivities relevant to neuroprotection, including:

  • MAO inhibition (IC₅₀ ~10–50 μM for MAO-A/B) [3] [9]
  • Mitochondrial complex I shielding against toxins like MPP⁺ [7]
  • Antioxidant effects (e.g., suppression of H₂O₂ generation from dopamine autoxidation) [3]

Despite functional similarities, isotopic labeling studies suggest differential metabolic fates. Endogenous 1-MeTHQ integrates into neurotransmitter pools more efficiently, while exogenous forms undergo faster hepatic glucuronidation and renal excretion [9]. This highlights the nuanced interplay between synthesis origin and biological persistence.

Table 3: Sources and Bioactivity of 1-MeTHQ

Source CategoryExamplesBioactive PropertiesMetabolic Fate
Endogenous SynthesisBrain, LiverMAO inhibition, Mitochondrial protectionIntegration into neurotransmitter pools
Dietary SourcesFermented foods, LegumesAntioxidant, Free radical scavengingHepatic glucuronidation
PharmaceuticalSynthetic analogsAntidepressant-like effects (animal models)Renal excretion

Properties

CAS Number

36438-97-8

Product Name

1-Methyl-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

4-methyl-2,3-dihydro-1H-quinoxaline

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3

InChI Key

SXLZJUPRTINRQQ-UHFFFAOYSA-N

SMILES

CN1CCNC2=CC=CC=C21

Canonical SMILES

CN1CCNC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.